(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one
Overview
Description
The compound with the identifier “(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one” is known as this compound. It is also referred to as Solvent Orange 2 or 1-(o-Tolylazo)-2-naphthol. This compound has a molecular formula of C17H14N2O and a molecular weight of 262.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one typically involves the reaction of 2-methylphenylhydrazine with naphthalen-2-one under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different naphthoquinone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: The compound is used in staining techniques for biological specimens.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a dye in the textile and printing industries.
Mechanism of Action
The mechanism of action of (1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes and proteins, affecting their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Solvent Orange 1: Similar in structure but with different substituents.
Solvent Orange 3: Another related compound with variations in its molecular structure.
Uniqueness
(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-17-14-8-4-3-7-13(14)10-11-16(17)20/h2-11,18H,1H3/b19-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARMASSTSUTDQJ-ZPHPHTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C2C(=O)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C/2\C(=O)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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